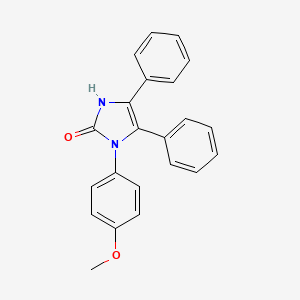![molecular formula C10H15ClN2O B14374734 N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine CAS No. 88558-89-8](/img/structure/B14374734.png)
N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine is a chemical compound that features a chloropyridine moiety linked to an amine group via an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine typically involves the reaction of 5-chloropyridine-2-ol with 2-bromoethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the chloropyridine is replaced by the ethoxyamine group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloropyridine moiety can be reduced to form a dihydropyridine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyamine group can form hydrogen bonds with active sites, while the chloropyridine moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}methylamine
- N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}ethylamine
- N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}butylamine
Uniqueness
N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine is unique due to its specific structural features, such as the propylamine group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
CAS No. |
88558-89-8 |
|---|---|
Molecular Formula |
C10H15ClN2O |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
N-[2-(5-chloropyridin-2-yl)oxyethyl]propan-1-amine |
InChI |
InChI=1S/C10H15ClN2O/c1-2-5-12-6-7-14-10-4-3-9(11)8-13-10/h3-4,8,12H,2,5-7H2,1H3 |
InChI Key |
ZNCLDOBSPISLSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCOC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Undec-3-en-1-yl)oxy]oxane](/img/structure/B14374651.png)
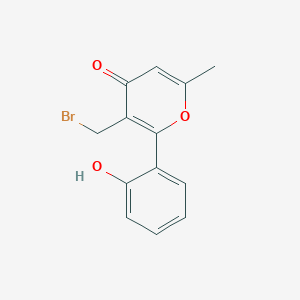
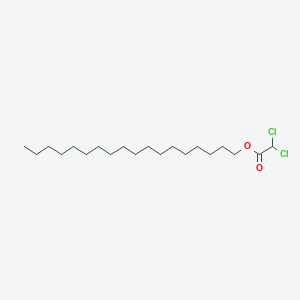
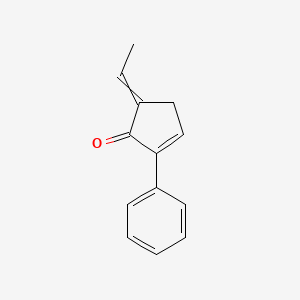

![Bicyclo[3.1.1]heptan-2-one, 1-chloro-](/img/structure/B14374683.png)
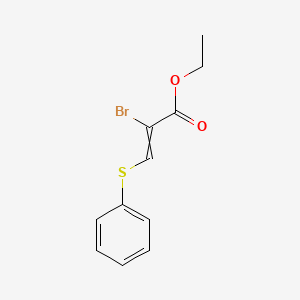
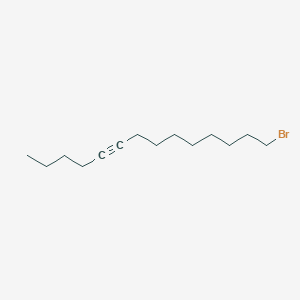
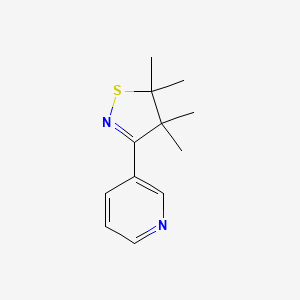
![4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14374701.png)
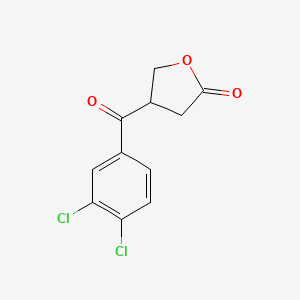
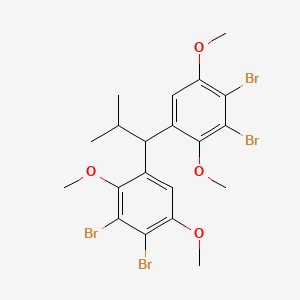
![1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14374710.png)
